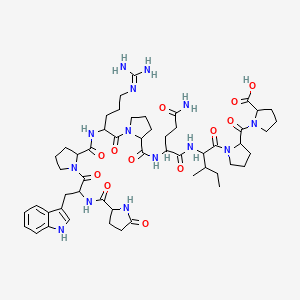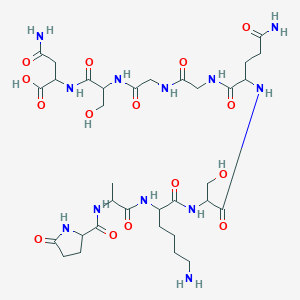
Serum thymic factor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serum thymic factor, also known as thymulin, is a nonapeptide hormone produced by the thymus gland. It plays a crucial role in the differentiation and function of T-cells, which are essential for the adaptive immune response. This compound requires zinc for its biological activity and is involved in various immunoregulatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of serum thymic factor involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is H-Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH . The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Serum thymic factor can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with modified biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reactions: Use of specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Scientific Research Applications
Serum thymic factor has a wide range of applications in scientific research:
Immunology: It is used to study T-cell differentiation and function, as well as the regulation of immune responses.
Neuroendocrinology: Research has shown that this compound interacts with the hypothalamus-pituitary axis, influencing neuroendocrine functions.
Drug Development: Analogues of this compound are being explored for their potential in developing new drugs for immune modulation and anti-inflammatory therapies.
Mechanism of Action
Serum thymic factor exerts its effects by binding to specific high-affinity receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to the expression of T-cell surface markers and the activation of T-cell functions . The peptide’s activity is zinc-dependent, and it modulates the release of cytokines and other immune mediators .
Comparison with Similar Compounds
Thymopoietin: Another thymic peptide involved in T-cell differentiation.
Thymosin α1: A peptide with immunomodulatory properties similar to serum thymic factor.
Thymic Humoral Factor: A thymic peptide with roles in immune regulation.
Uniqueness: this compound is unique in its dual role as both an immunoregulatory and neuroendocrine hormone. Its zinc-dependent activity and specific receptor interactions distinguish it from other thymic peptides .
Properties
IUPAC Name |
4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNDDBLJFPEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N12O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867044 |
Source


|
| Record name | 5-Oxoprolylalanyllysylserylglutaminylglycylglycylserylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B8143352.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8143354.png)
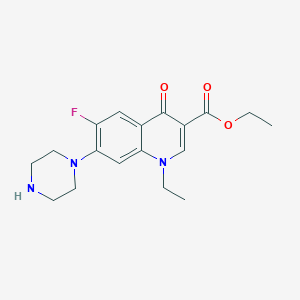
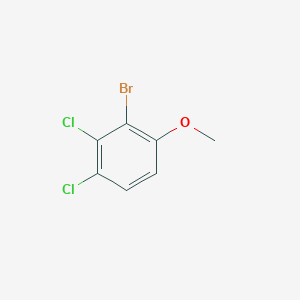
![Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B8143377.png)
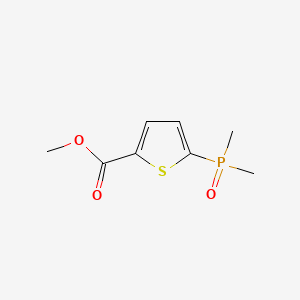

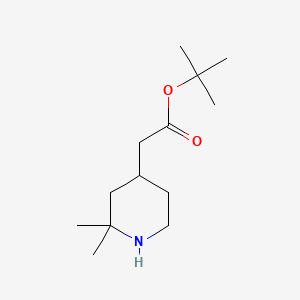
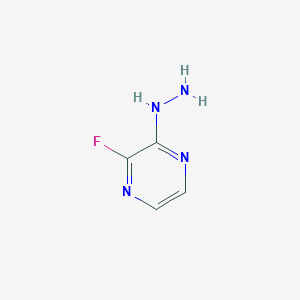
![tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate](/img/structure/B8143411.png)

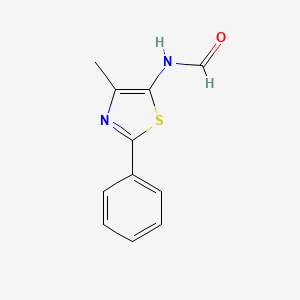
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8143437.png)
